molecular formula C16H14FN3OS B5477045 3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5477045
M. Wt: 315.4 g/mol
InChI Key: GXAIIHAZFJNUMA-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group and the amino substituent on the thieno[2,3-b]pyridine scaffold contributes to its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-8-7-12-13(18)14(22-16(12)19-9(8)2)15(21)20-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIIHAZFJNUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thieno[2,3-b]pyridine core in the presence of a palladium catalyst.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Chemical Biology: The compound’s reactivity and functional groups make it a valuable tool for chemical biology research, including target identification and mechanism studies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and targets depend on the specific context and application, but common targets could include kinases, ion channels, or other proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-(4-butoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-amino-N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the dimethyl substitution on the thieno[2,3-b]pyridine core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

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